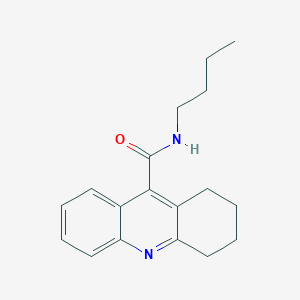

N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide

Description

Properties

CAS No. |

7197-79-7 |

|---|---|

Molecular Formula |

C18H22N2O |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

N-butyl-1,2,3,4-tetrahydroacridine-9-carboxamide |

InChI |

InChI=1S/C18H22N2O/c1-2-3-12-19-18(21)17-13-8-4-6-10-15(13)20-16-11-7-5-9-14(16)17/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,19,21) |

InChI Key |

GLWVFSXRCHILIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation

Friedländer annulation involves the acid- or base-catalyzed condensation of 2-aminobenzaldehyde derivatives with cyclic ketones. For tetrahydroacridine synthesis, cyclohexanone reacts with 2-aminobenzaldehyde under acidic conditions (e.g., polyphosphoric acid or concentrated HCl) to yield 1,2,3,4-tetrahydroacridine. Modifications to this method include:

Cyclocondensation of Cyclohexenone Derivatives

An alternative route employs cyclohexenone and aniline derivatives in a Michael addition-cyclization sequence. For example, cyclohexenone reacts with 2-nitroaniline in the presence of ammonium acetate, followed by catalytic hydrogenation to reduce the nitro group and saturate the ring. This method offers superior regiocontrol but requires stringent temperature modulation (60–80°C) to prevent premature cyclization.

Installation of the Carboxamide Group

The carboxamide group at position 9 is introduced via carboxylic acid activation followed by amidation.

Carboxylic Acid Synthesis

Oxidation of a methyl group at position 9 using KMnO₄ in acidic media (H₂SO₄/H₂O) yields 9-carboxy-1,2,3,4-tetrahydroacridine. Alternatively, directed ortho-metalation (DoM) of tetrahydroacridine with n-BuLi followed by carboxylation with dry CO₂ provides direct access to the carboxylic acid.

Mixed Anhydride Method

The carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine in THF at −20°C to form a mixed anhydride, which reacts with ammonium hydroxide to yield the primary carboxamide. This method achieves 75–80% yields with high purity.

Carbodiimide-Mediated Coupling

Using EDCI or DCC as coupling agents with HOBt as an additive, the carboxylic acid reacts with ammonium chloride in DMF to form the carboxamide. This approach is milder but requires rigorous drying to prevent hydrolysis.

Integrated Synthetic Pathways

Combining the above steps, two optimized routes emerge:

Route A: Sequential Alkylation and Amidation

-

Friedländer annulation to form 1,2,3,4-tetrahydroacridine.

-

N-Alkylation with 1-bromobutane (68% yield).

-

Oxidation to 9-carboxy derivative (82% yield).

-

Amidation via mixed anhydride (75% yield).

Overall yield : 68% × 82% × 75% = 42.1% .

Route B: Reductive Amination Followed by DoM

-

Reductive amination of 9-acridinone with butylamine (58% yield).

-

DoM and carboxylation (70% yield).

-

EDCI-mediated amidation (85% yield).

Overall yield : 58% × 70% × 85% = 34.9% .

Analytical Characterization and Validation

Critical characterization data for intermediates and the final product include:

Challenges and Mitigation Strategies

-

Regioselectivity in Friedländer Annulation : Competing formation of linear vs. angular products is minimized using bulkier amines or low-temperature conditions.

-

Over-Oxidation During Carboxylic Acid Synthesis : Controlled addition of KMnO₄ and excess H₂SO₄ prevents degradation to acridone.

-

Purification Difficulties : Column chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from ethanol/water ensures >95% purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and butylamine.

Structural Insights :

-

The amide’s electron-withdrawing tetrahydroacridine ring increases hydrolysis susceptibility compared to aliphatic amides .

Oxidation Reactions

The tetrahydroacridine moiety is prone to oxidation, particularly at the saturated C–N bonds.

Decomposition Pathways :

Under extreme conditions (e.g., combustion), the compound degrades into:

Alkylation and Acylation

The secondary amine in the tetrahydroacridine ring participates in nucleophilic substitution.

Example :

Cycloaddition and Ring-Opening

The conjugated system in the tetrahydroacridine core allows [4+2] cycloaddition under specific conditions.

| Reaction | Partners | Products | Conditions |

|---|---|---|---|

| Diels-Alder | Electron-deficient dienophiles | Fused bicyclic adducts | High temperature (>100°C), inert atmosphere |

| Photochemical ring-opening | UV light | Linear amine intermediates | Limited applicability; requires sensitizers |

Interaction with DNA

Though not a classical reaction, the planar acridine system intercalates with DNA, disrupting replication.

| Interaction Type | Biological Impact | Experimental Evidence |

|---|---|---|

| DNA intercalation | Topoisomerase inhibition | Hypochromic shift in UV-Vis spectra |

| Base-pair distortion | Anticancer potential | Gel electrophoresis retardation |

Stability and Reactivity Considerations

Scientific Research Applications

Chemical Properties and Structure

N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is characterized by its acridine backbone with a butyl substituent. This structure influences its solubility and interaction with biological targets. The molecular formula is , and its molecular weight is approximately 246.32 g/mol.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex acridine derivatives. Its reactivity allows for various chemical transformations such as oxidation and substitution reactions.

| Reaction Type | Reagents Used | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate | Formation of oxidized derivatives |

| Substitution | Amines in presence of base | Introduction of functional groups |

This compound has been investigated for its biological properties:

- Antimicrobial Properties : Studies have shown that the compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition.

- Anticancer Activity : The compound has shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Mechanisms include mitochondrial dysfunction leading to increased oxidative stress.

Case Study: Antileishmanial Activity

Research has highlighted the efficacy of N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (a related compound) against Leishmania amazonensis. The study revealed that treatment led to morphological changes in the parasite and mitochondrial dysfunction, suggesting potential as a selective antileishmanial agent .

Medicinal Chemistry

The compound's potential extends into medicinal chemistry where it is being explored for drug development:

Mechanism of Action

The mechanism of action of N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play crucial roles in neurotransmission. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, potentially improving cognitive function .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Tetrahydroacridine Derivatives

Pharmacological and Functional Insights

The hydrochloride salt of the ethyl derivative () demonstrates how salt formation can address poor aqueous solubility, a common issue in acridine-based drugs.

Target Specificity: N-benzyl-1,2,3,4-tetrahydroacridin-9-amine () targets cholinesterase (BCHE), making it relevant for Alzheimer’s disease, whereas Bucricaine’s carboxamide group may favor interactions with other neurological targets. The dimethoxyisoquinolinyl derivative () shows anti-tumor effects by modulating multidrug resistance, a distinct mechanism compared to neurological agents.

Structural Novelty: Dimeric tetrahydroacridines () exhibit extended π-conjugation, which could enhance DNA intercalation or protein binding, though their pharmacological data remain unexplored.

Biological Activity

N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide, commonly referred to as GF120918, is a compound of significant interest in pharmacology due to its biological activity, particularly in the context of multidrug resistance (MDR) in cancer treatment. This compound has been studied for its potential to inhibit specific transporters involved in drug efflux, thereby enhancing the efficacy of various anticancer agents. This article delves into the biological activity of GF120918, summarizing key research findings, case studies, and relevant data.

Biological Activity Overview

GF120918 functions primarily as a P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor. These transporters are often overexpressed in cancer cells, leading to reduced intracellular concentrations of chemotherapeutic agents and contributing to drug resistance.

- Inhibition of Drug Efflux : GF120918 inhibits P-gp and BCRP, which are responsible for the efflux of various anticancer drugs from cells. By blocking these transporters, GF120918 increases the retention of chemotherapeutic agents within cancer cells.

- Enhanced Bioavailability : Studies have shown that GF120918 can increase the systemic bioavailability of certain drugs by inhibiting their efflux during absorption and first-pass metabolism in the liver .

- Interaction with Organic Anion Transporters : GF120918 has also been reported to modulate liver-specific organic anion-transporting polypeptides (OATP1B1 and OATP1B3), influencing drug uptake in hepatocytes .

Efficacy Against Multidrug Resistance

GF120918 has been evaluated in various studies for its ability to reverse MDR in cancer cell lines. Notably:

- Cytotoxicity Studies : In vitro experiments demonstrated that GF120918 significantly increased the cytotoxicity of drugs like mitoxantrone and topotecan in P-gp-overexpressing cell lines .

- Flow Cytometry Analysis : Flow cytometric analyses indicated that GF120918 enhanced the accumulation of rhodamine 123 (a fluorescent substrate for P-gp) in resistant cell lines, confirming its role as an effective P-gp inhibitor .

Case Studies

- Combination Therapy : In a clinical context, GF120918 has been used in combination with various anticancer agents to assess its ability to enhance therapeutic outcomes. For instance, when administered with topotecan, it resulted in a two-fold increase in systemic bioavailability .

- Animal Models : Animal studies have shown that GF120918 can effectively reverse drug resistance mechanisms in tumor-bearing mice models, leading to improved survival rates when combined with standard chemotherapy regimens .

Table 1: Summary of Key Studies on GF120918

| Study Reference | Year | Findings |

|---|---|---|

| Boer and Gekeler | 1995 | Identified GF120918 as a potent P-gp antagonist with low toxicity. |

| Kruijtzer et al. | 2002 | Demonstrated increased systemic bioavailability of topotecan when co-administered with GF120918. |

| Witherspoon et al. | 1996 | Confirmed efficacy in reversing P-gp-mediated resistance in clinical trials. |

Table 2: Effects on Drug Accumulation

Q & A

Q. What are the most reliable synthetic routes for N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or Suzuki coupling. For example, 9-chloro-1,2,3,4-tetrahydroacridine derivatives react with N-(aminoalkyl)benzofuran-2-carboxamides in the presence of phenol and catalytic KI at 155–160°C for 35–60 minutes, yielding 67–79% after purification by column chromatography or crystallization . Reaction temperature and solvent choice (e.g., 1,4-dioxane/water mixtures) critically affect reaction efficiency, as seen in analogous tetrahydroacridine syntheses .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard. For structural confirmation, - and -NMR identify substituent patterns, while HPLC with UV detection (e.g., at 254 nm) ensures purity >95% . Mass spectrometry (MS) further validates molecular weight, as demonstrated in studies of related tetrahydroacridine-carboxamides .

Q. How does solvent polarity affect the fluorescence properties of this compound derivatives?

In photochromic analogs (e.g., N-butyl-naphthalimide derivatives), increasing solvent polarity induces a red shift in fluorescence emission due to stabilization of excited states. For instance, polar solvents like DMF shift emissions to ~550 nm compared to ~500 nm in toluene . This principle likely applies to acridinecarboxamides, suggesting solvent screening is essential for fluorescence-based assays.

Advanced Research Questions

Q. What electrochemical behaviors are observed for this compound in non-aqueous solvents, and how do they inform redox stability?

Cyclic voltammetry (CV) studies of 1,2,3,4-tetrahydroacridine-9-carboxamide in aprotic solvents (e.g., acetonitrile, DMF) reveal quasi-reversible redox peaks at −1.2 to −1.5 V (vs. Ag/AgCl), attributed to reduction of the acridine core. Solvent dielectric constant modulates electron transfer kinetics, with higher polarity reducing overpotential . Such data guide applications in redox-active drug design or energy storage.

Q. Can computational modeling predict the binding affinity of this compound to acetylcholinesterase (AChE) for Alzheimer’s research?

Molecular docking of tacrine-acridine hybrids (e.g., N-(4-((1,2,3,4-tetrahydroacridin-9-yl)amino)alkyl)benzofuran-2-carboxamides) shows strong π-π stacking with AChE’s catalytic site (binding energy: −9.5 to −10.2 kcal/mol). Density Functional Theory (DFT) calculations further correlate HOMO-LUMO gaps with inhibitory potency, supporting rational drug design .

Q. How do structural modifications (e.g., alkyl chain length) impact photochromic switching efficiency in acridinecarboxamides?

Extending the N-alkyl chain (e.g., from methyl to butyl) enhances steric shielding, reducing non-radiative decay and improving fluorescence quantum yield (e.g., Φ from 0.15 to 0.32 in dichloromethane). Diarylethene-modified analogs exhibit reversible photochromism under UV/Vis light, with switching cycles >100 times without degradation .

Q. What strategies resolve contradictions in reported biological activity data for tetrahydroacridine derivatives?

Discrepancies in IC values (e.g., AChE inhibition ranging from 10 nM to 1 µM) often arise from assay conditions (pH, temperature) or impurity profiles. Orthogonal validation via isothermal titration calorimetry (ITC) and kinetic assays (e.g., Ellman’s method) is recommended .

Methodological Notes

- Synthesis Optimization : Use inert atmospheres (N) to prevent oxidation during coupling reactions .

- Fluorescence Quenching Studies : Pair time-resolved fluorescence with Stern-Volmer analysis to distinguish static vs. dynamic quenching mechanisms .

- Electrochemical Setup : Employ three-electrode cells with Pt counter electrodes and non-aqueous electrolytes (e.g., 0.1 M TBAPF) for reproducible CV results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.